Amino-PEG12-Boc

Bioconjugation Antibody-Drug Conjugates (ADCs) Orthogonal Chemistry

Amino-PEG12-Boc is a heterobifunctional PEG12 linker with a terminal amine and a tert-butyl protected carboxyl group, enabling staged, orthogonal conjugation. Its PEG12 spacer balances solubility and steric flexibility for ADCs and PROTACs. Uncontrolled polymerization and off-target reactivity common with unprotected analogs (NH2-PEG12-COOH) are eliminated. Substitution with shorter (PEG4/8) or longer (PEG24) linkers compromises conjugate solubility and in vivo performance.

Molecular Formula C31H63NO14
Molecular Weight 673.8 g/mol
Cat. No. B605454
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmino-PEG12-Boc
SynonymsAmino-PEG12-t-butyl ester
Molecular FormulaC31H63NO14
Molecular Weight673.8 g/mol
Structural Identifiers
InChIInChI=1S/C31H63NO14/c1-31(2,3)46-30(33)4-6-34-8-10-36-12-14-38-16-18-40-20-22-42-24-26-44-28-29-45-27-25-43-23-21-41-19-17-39-15-13-37-11-9-35-7-5-32/h4-29,32H2,1-3H3
InChIKeyXRYCYKGEIYZQGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Amino-PEG12-t-Butyl Ester: A Heterobifunctional PEG12 Linker for Controlled Bioconjugation and ADC Development


Amino-PEG12-t-butyl ester (CAS 1383814-00-3 / 872340-65-3) is a heterobifunctional polyethylene glycol (PEG) derivative featuring a terminal primary amine and a tert-butyl ester protected carboxylic acid, separated by a discrete 12-unit PEG spacer . The molecule is characterized by its water solubility and amphiphilic nature, which enables aqueous bioconjugation applications . The amine group is reactive toward carboxylic acids, activated NHS esters, and carbonyls, while the tert-butyl ester provides acid-labile protection of the carboxyl group, allowing for staged, orthogonal conjugation strategies . This linker is widely employed as a building block in the synthesis of antibody-drug conjugates (ADCs), proteolysis-targeting chimeras (PROTACs), and in peptide and protein modification workflows [1].

Why Generic PEG Linker Substitution Fails: The Critical Role of Amino-PEG12-t-Butyl Ester's Orthogonal Architecture


Generic substitution of Amino-PEG12-t-butyl ester with analogous bifunctional PEG linkers is not feasible without significant compromise to the intended conjugation strategy and final construct performance. The compound's unique differentiation lies in its orthogonal protection scheme: the presence of a free amine for immediate coupling alongside a protected, acid-labile tert-butyl carboxyl group . This contrasts sharply with unprotected amino-carboxylic acid linkers (e.g., NH2-PEG12-COOH), which are prone to uncontrolled polymerization and off-target reactions, and with doubly protected linkers (e.g., Fmoc-NH-PEG12-COOtBu), which require an additional deprotection step for the amine. Furthermore, the specific PEG12 chain length is not arbitrary; systematic studies demonstrate that PEG12 offers an optimal balance of hydrophilicity, pharmacokinetic profile, and steric flexibility when compared to shorter (PEG4, PEG8) or longer (PEG24) analogs [1]. Substituting the chain length or the terminal functionality leads to quantifiable differences in conjugate solubility, aggregation propensity, in vivo half-life, and ultimately, therapeutic efficacy [2].

Quantitative Differentiation of Amino-PEG12-t-Butyl Ester: Evidence for Strategic Linker Selection


Orthogonal Protection Enables Sequential Conjugation and Higher DAR in ADCs

Amino-PEG12-t-butyl ester enables a controlled, two-step conjugation strategy unattainable with unprotected NH2-PEG12-COOH linkers. The free amine is first conjugated to a targeting moiety (e.g., an antibody). The tert-butyl ester group remains stable during this initial coupling but is subsequently cleaved under mild acidic conditions (e.g., with trifluoroacetic acid) to reveal a free carboxylic acid for payload attachment . This orthogonal protection prevents the uncontrolled polymerization and cross-linking inherent to bifunctional linkers with two free reactive ends, directly contributing to higher drug-to-antibody ratios (DAR) and better-defined ADC constructs. Studies using pendant-type PEG linkers, which incorporate this same orthogonal protection logic, achieved DAR8 ADCs with superior pharmacokinetics compared to DAR4 controls [1].

Bioconjugation Antibody-Drug Conjugates (ADCs) Orthogonal Chemistry

PEG12 Chain Length Outperforms PEG4 and PEG8 in ADC Pharmacokinetics and Tumor Accumulation

In a systematic in vivo study comparing cleavable pendant-type PEG linkers of varying lengths (PEG4, PEG8, PEG12), the PEG12 variant demonstrated superior pharmacokinetic and anti-tumor activity. The study found that DAR8-ADCs constructed with PEG12 showed a significantly improved PK profile, leading to better tumor accumulation and stronger anti-tumor activity in mouse models compared to PEG4 and PEG8 analogs [1]. Notably, the PEG12 DAR8-ADC achieved this enhanced efficacy without inducing weight loss, indicating higher tolerability [1]. A separate study optimizing Y-shaped pendant PEG linkers for DAR8 trastuzumab-MMAE ADCs also identified the PEG12 oligomer as the lead compound, resulting in an ADC with a long half-life and excellent tumor accumulation that achieved near-complete tumor regression in vivo [2].

Pharmacokinetics (PK) Antibody-Drug Conjugates (ADCs) Tumor Accumulation

Monodisperse PEG12 vs. Polydisperse PEG: Enabling Reproducible Characterization and Regulatory Compliance

Amino-PEG12-t-butyl ester from leading suppliers is offered as a discrete, single molecular weight compound (dPEG®), in contrast to polydisperse PEG reagents. While polydisperse PEG linkers (e.g., NH2-PEG-COOH with average MW ~1000 Da) exhibit a polydispersity index (PDI) of 1.02-1.05 or higher, discrete PEG12 linkers are characterized by a single, defined molecular weight (673.83 Da) and chain length . This monodispersity is critical for the analytical characterization and regulatory approval of final bioconjugates. Conjugates made with polydisperse linkers present a complex mixture of species with varying PEG chain lengths, complicating purification, mass spectrometry analysis, and establishing batch-to-batch consistency .

Analytical Characterization Regulatory Compliance Monodisperse PEG

Optimal Deployment Scenarios for Amino-PEG12-t-Butyl Ester Based on Empirical Evidence


Synthesis of High-DAR Antibody-Drug Conjugates (ADCs) with Improved Pharmacokinetics

This linker is ideally suited for ADC programs aiming for a DAR of 8, a target often unattainable due to payload-induced aggregation. The PEG12 spacer effectively masks the hydrophobicity of potent payloads like MMAE, preventing aggregation and improving the ADC's pharmacokinetic profile, as demonstrated by in vivo studies where PEG12 DAR8-ADCs showed enhanced tumor accumulation and near-complete tumor regression [1]. The orthogonal tert-butyl protection enables a clean, two-step conjugation process for constructing these high-DAR species.

Construction of PROTACs Requiring a Defined, Flexible Linker Length

For the synthesis of Proteolysis-Targeting Chimeras (PROTACs), the linker length and flexibility are critical parameters for ternary complex formation and efficient target degradation. The PEG12 spacer provides a specific, discrete spacing of approximately 46.5 Å , which is a well-defined and commonly employed distance for linking an E3 ligase ligand and a target protein binder. Its use as a PEG-based PROTAC linker is widely documented .

Site-Specific Protein Modification and Surface Functionalization

The orthogonal reactivity of Amino-PEG12-t-butyl ester is ideal for creating defined, functionalized surfaces or for site-specific protein modification. The free amine can be used to coat a bead or nanoparticle surface, while the protected acid remains inert. After purification of the intermediate, the tert-butyl ester is deprotected (e.g., with TFA), revealing a carboxylic acid for further conjugation to a fluorophore, drug, or other functional moiety. This strategy is essential for creating anti-fouling surfaces or targeted imaging agents .

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